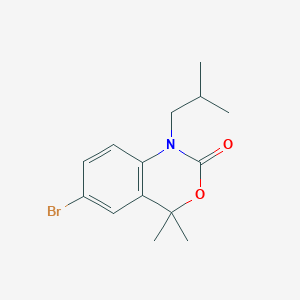
2H-3,1-Benzoxazin-2-one, 1,4-dihydro-6-bromo-4,4-dimethyl-1-isobutyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-3,1-Benzoxazin-2-one, 1,4-dihydro-6-bromo-4,4-dimethyl-1-isobutyl- is a heterocyclic compound that belongs to the benzoxazine family This compound is characterized by its unique structure, which includes a benzene ring fused to an oxazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-3,1-Benzoxazin-2-one, 1,4-dihydro-6-bromo-4,4-dimethyl-1-isobutyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-amino-4-bromobenzoic acid with isobutyl chloroformate in the presence of a base, followed by cyclization to form the benzoxazine ring . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2H-3,1-Benzoxazin-2-one, 1,4-dihydro-6-bromo-4,4-dimethyl-1-isobutyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Halogen substitution reactions can occur, where the bromine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxazine oxides, while reduction can produce amines. Substitution reactions can result in various functionalized benzoxazines .
Scientific Research Applications
2H-3,1-Benzoxazin-2-one, 1,4-dihydro-6-bromo-4,4-dimethyl-1-isobutyl- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2H-3,1-Benzoxazin-2-one, 1,4-dihydro-6-bromo-4,4-dimethyl-1-isobutyl- involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. The presence of bromine and other functional groups enhances its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-1,4-dihydro-2H-3,1-benzoxazin-2-one: Similar structure but lacks the dimethyl and isobutyl groups.
2,2-Dimethyl-3,4-dihydro-2H-1,4-benzoxazines: Similar core structure but different substituents.
Uniqueness
The uniqueness of 2H-3,1-Benzoxazin-2-one, 1,4-dihydro-6-bromo-4,4-dimethyl-1-isobutyl- lies in its specific substituents, which confer distinct chemical properties and potential applications. The combination of bromine, dimethyl, and isobutyl groups enhances its reactivity and binding affinity, making it a valuable compound for various research and industrial purposes.
Properties
CAS No. |
21441-07-6 |
|---|---|
Molecular Formula |
C14H18BrNO2 |
Molecular Weight |
312.20 g/mol |
IUPAC Name |
6-bromo-4,4-dimethyl-1-(2-methylpropyl)-3,1-benzoxazin-2-one |
InChI |
InChI=1S/C14H18BrNO2/c1-9(2)8-16-12-6-5-10(15)7-11(12)14(3,4)18-13(16)17/h5-7,9H,8H2,1-4H3 |
InChI Key |
YOSNBAAGDFSZHM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C2=C(C=C(C=C2)Br)C(OC1=O)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![Trichloro[(pentafluorophenyl)methyl]silane](/img/structure/B14708794.png)

![Methyl [2-methyl-2-(methylsulfanyl)propylidene]carbamate](/img/structure/B14708796.png)


